molecular formula C11H6F3N3O2S B13716042 2-Mercapto-6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidine

2-Mercapto-6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidine

Cat. No.: B13716042
M. Wt: 301.25 g/mol
InChI Key: PZCAPYSNRGCTRM-UHFFFAOYSA-N
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Description

2-Mercapto-6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with mercapto, nitrophenyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Mercapto-6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrimidine Ring: Starting from appropriate precursors such as β-diketones and amidines.

    Introduction of Substituents: Functional groups like mercapto, nitrophenyl, and trifluoromethyl can be introduced through nucleophilic substitution, electrophilic aromatic substitution, or other organic reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, catalysis, and other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with a palladium catalyst, iron powder with hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted pyrimidines.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.

    Biological Probes: Used in the study of biological pathways.

Medicine

    Drug Development: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

    Materials Science: Used in the development of new materials with specific properties.

    Agriculture: Potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action would depend on the specific application. For example:

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking its activity.

    Drug Action: It may interact with specific molecular targets, such as receptors or DNA, to exert its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Mercapto-4-(trifluoromethyl)pyrimidine: Lacks the nitrophenyl group.

    6-(3-Nitrophenyl)-4-(trifluoromethyl)pyrimidine: Lacks the mercapto group.

    2-Mercapto-6-phenyl-4-(trifluoromethyl)pyrimidine: Lacks the nitro group on the phenyl ring.

Properties

Molecular Formula

C11H6F3N3O2S

Molecular Weight

301.25 g/mol

IUPAC Name

4-(3-nitrophenyl)-6-(trifluoromethyl)-1H-pyrimidine-2-thione

InChI

InChI=1S/C11H6F3N3O2S/c12-11(13,14)9-5-8(15-10(20)16-9)6-2-1-3-7(4-6)17(18)19/h1-5H,(H,15,16,20)

InChI Key

PZCAPYSNRGCTRM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=S)NC(=C2)C(F)(F)F

Origin of Product

United States

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